Benzyl tosylate
Overview
Description
Synthesis Analysis
The synthesis of benzyl tosylate involves various methods, including palladium-catalyzed reactions which are efficient for constructing complex structures. For instance, a method developed for the synthesis of (Z)-4-alkyl-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzoxazines and (Z)-3-alkyl(aryl)idene-4-tosyl-3,4-dihydro-2H-1,4-benzoxazines through palladium-copper-catalyzed reactions showcases the utility of this compound in heterocyclic synthesis (Kundu, Chaudhuri, & Upadhyay, 2001).
Molecular Structure Analysis
The molecular structure of this compound derivatives and their intermediates has been elucidated through various spectroscopic methods, including NMR, NOE experiments, and X-ray analysis. These studies confirm the Z-stereochemistry of the synthesized products, crucial for understanding the reactivity and synthesis outcomes of this compound derivatives (Kundu, Chaudhuri, & Upadhyay, 2001).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, acting as a precursor for various functional group transformations. For example, it is involved in the one-pot synthesis of imidazo[1,2-a]pyridines, illustrating its versatility in synthesizing nitrogen-containing heterocycles (Adib, Sheikhi, & Rezaei, 2011). Additionally, this compound is used in palladium-catalyzed benzannulation reactions to afford polysubstituted benzenes, demonstrating its role in the construction of aromatic compounds (Tsukada, Sugawara, & Inoue, 2000).
Scientific Research Applications
Formation of Chlorides from Substituted Benzyl Alcohols
Treatment of substituted benzyl alcohols with tosyl chloride can result in the formation of corresponding chlorides, rather than the usual tosylates. This process is influenced by the presence of electron-withdrawing groups and provides a simple method to prepare chlorides from alcohols (Ding et al., 2011).
Synthesis of Enantiopure Amino Acid Benzyl Esters
Benzyl tosylate plays a role in the efficient preparation of enantiopure l- or d-amino acid benzyl esters, crucial synthetic intermediates. The process avoids hazardous solvents and maintains enantiomeric purity, even for highly racemizable amino acids (Bolchi et al., 2017).
Selective Tosylation of Pentosides
Direct selective tosylation of benzyl α-D-xylopyranoside and benzyl β-D-arabinopyranoside leads to specific di-O-tosyl derivatives. This method offers advantages over indirect methods using temporary masking groups (Friedman et al., 1970).
Oxygen-18 Scrambling Studies in Solvolysis
Studies on the solvolysis of benzyl tosylates using carbon-13 NMR spectroscopy have shed light on the ion-pair return process in solvolysis (Tsuji et al., 1995).
Benzylating Agent for Functional Groups
this compound is used as a benzylating agent for heteroatomic functional groups and enolate anions. It is typically prepared from tosyl chloride and benzyl alcohol (Bauta, 2001).
Hypotensive Agent Bretylium Tosylate
Although not directly this compound, bretylium tosylate, a benzyl quaternary ammonium compound, has been studied as an effective treatment for arterial hypertension (Genest et al., 1960).
Effect on Alkylation Diastereoselectivity
Tosylates, including benzyl tosylates, influence the diastereoselectivity of alkylation in chiral auxiliary systems (Ma et al., 1999).
Benzannulation from Alkynes and Allyl Tosylates
this compound is used in palladium-catalyzed benzannulation reactions to produce polysubstituted benzenes (Tsukada et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Benzyl tosylate primarily targets alcohol groups in organic compounds . It transforms these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution reactions . In these reactions, this compound acts as an excellent leaving group due to the resonance delocalization of the developing negative charge on the leaving oxygen .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of certain molecules. For instance, it has been used in the laboratory synthesis of isopentenyl diphosphate , a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene . This process involves first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .
Result of Action
The result of this compound’s action is the transformation of alcohol groups into more reactive leaving groups, enabling further chemical reactions. For example, in the synthesis of isopentenyl diphosphate, the tosylate group is displaced by an inorganic pyrophosphate nucleophile .
properties
IUPAC Name |
benzyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHDZBAFUMEXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145039 | |
Record name | Benzyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1024-41-5 | |
Record name | Benzyl tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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